molecular formula C18H16NO4- B12358450 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester

1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester

Cat. No.: B12358450
M. Wt: 310.3 g/mol
InChI Key: ACQYZSFXPXXIHL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID typically involves the protection of the nitrogen atom in the isoquinoline ring with a benzyloxycarbonyl group. One common method involves the reaction of 3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides stability and selectivity, allowing the compound to bind effectively to its targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID is unique due to its specific dihydro modification, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C18H16NO4-

Molecular Weight

310.3 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1

InChI Key

ACQYZSFXPXXIHL-UHFFFAOYSA-M

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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